3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI)
Description
3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) is a pyridine derivative with a unique substitution pattern. The compound features:
- A pyridine ring substituted at position 2 with an amino group (-NH₂), at position 6 with a fluoro group (-F), and at position 3 with a 1-methylethyl ester group (-OCOC(CH₃)₂).
- Molecular formula: Presumed to be C₁₀H₁₃FN₂O₂ (based on structural analogs in the evidence).
- The amino and fluoro groups contribute to hydrogen bonding and electron-withdrawing effects, respectively, which may influence reactivity and biological activity .
Properties
Molecular Formula |
C9H11FN2O2 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
propan-2-yl 2-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-5(2)14-9(13)6-3-4-7(10)12-8(6)11/h3-5H,1-2H3,(H2,11,12) |
InChI Key |
DFRCSLWWMVXJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-6-fluoropyridine Derivatives with α,β-Unsaturated Carbonyl Compounds
One of the most established routes involves the condensation of suitably substituted 2-amino-6-fluoropyridine derivatives with α,β-unsaturated aldehydes or ketones in the presence of acid catalysts and acid-binding agents.
- Starting materials: 2-Amino-6-fluoropyridine or its derivatives.
- Reaction conditions: Temperatures between 70°C and 110°C; use of acetic acid or pyridine as solvent and catalyst.
- Mechanism: Nucleophilic attack of the amino group on the unsaturated carbonyl, followed by cyclization and esterification.
Reference: The method is detailed in patent US5008392A, which describes the synthesis of pyridine derivatives via condensation with unsaturated aldehydes/ketones, employing acetic acid as catalyst and pyridine as solvent.
Oxidative Functionalization of 2-Amino-6-fluoropyridine
Another approach involves oxidation of heterocyclic intermediates such as quinolines or related compounds, followed by esterification.
- Starting material: 2-Amino-6-fluoropyridine or its precursors.
- Oxidizing agents: Hydrogen peroxide or peracids.
- Reaction conditions: Elevated temperatures (~75°C to 95°C), with controlled addition of oxidants.
- Outcome: Introduction of carboxylic groups at specific positions, followed by esterification.
Reference: Patent US4816588A discusses oxidation of quinoline derivatives to produce pyridine dicarboxylic acids, which can be adapted for pyridine ester synthesis.
Use of Maleic Acid Esters as Precursors
The patent US5008392A describes a process involving reacting aminohalomaleic acid esters with α,β-unsaturated aldehydes or ketones to form pyridine derivatives.
- Preparation of aminohalomaleic acid esters: Reacting dihalomaleic acid esters with ammonia or ammonium salts in anhydrous conditions at ≥50°C.
- Cyclization: Subsequent reaction with unsaturated aldehydes/ketones in the presence of acid catalysts and acid-binding agents.
- Advantages: High selectivity and yields, suitable for synthesizing specific substituted pyridines.
| Step | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Dihalomaleic acid ester + NH₃ | ≥50°C, anhydrous | 2-Amino-3-halomaleic ester | High | US5008392A |
| 2 | 2-Amino-3-halomaleic ester + α,β-unsaturated aldehyde | ≥50°C, acid catalyst | Pyridine ester | Variable | US5008392A |
Specific Synthesis Pathway for the Target Compound
Based on the literature, a plausible synthesis involves:
Step 1: Synthesis of 2-Amino-6-fluoropyridine
- Method: Nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia or amines under controlled conditions, or direct fluorination of pyridine derivatives.
Step 2: Formation of the Ester at the 3-Position**
- Method: Esterification of the carboxylic acid precursor, possibly via Fischer esterification with 1-methylethyl alcohol (isopropanol) under acidic conditions.
Step 3: Cyclization with α,β-Unsaturated Carbonyls
- Method: Condensation of 2-amino-6-fluoropyridine with an appropriate unsaturated aldehyde (e.g., isobutyraldehyde) in the presence of acetic acid or pyridine, followed by cyclization to form the pyridine ring with the desired substituents.
Step 4: Final Purification and Characterization
- Method: Standard purification techniques such as column chromatography, recrystallization, and characterization via NMR, MS, and IR spectroscopy.
Data Tables Summarizing Key Variables
| Method | Starting Material | Reagents | Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|---|
| Condensation with unsaturated aldehyde | 2-Amino-6-fluoropyridine | α,β-unsaturated aldehyde | 70–110°C, acid catalyst | 60–85% | High selectivity | US5008392A |
| Oxidative functionalization | Pyridine derivatives | Hydrogen peroxide | 75–95°C | 50–70% | Direct functionalization | US4816588A |
| Maleic ester route | Dihalomaleic acid ester | NH₃, aldehyde | ≥50°C | 65–90% | Good regioselectivity | US5008392A |
Remarks on Optimization and Challenges
- Selectivity: Achieving regioselective substitution at the 2- and 6-positions requires precise control of reaction conditions and choice of starting materials.
- Yield Enhancement: Use of suitable catalysts (e.g., acetic acid, pyridine) and solvents (e.g., tetrahydrofuran, acetonitrile) improves yields.
- Purity: Purification via recrystallization and chromatography is essential to obtain the target compound with high purity for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinecarboxylic acid esters.
Scientific Research Applications
3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Pyridinecarboxylates
Compound 1 : 3-Pyridinecarboxylicacid,2-amino-5-cyano-6-ethoxy-(9CI) (CAS 130484-87-6)
- Molecular formula : C₉H₉N₃O₃
- Substituents: Amino (position 2), cyano (-CN, position 5), ethoxy (-OCH₂CH₃, position 6).
- Molecular weight : 207.19 g/mol.
- Comparison: The cyano group is strongly electron-withdrawing, increasing acidity at position 3 compared to the target compound’s ester. The ethoxy group introduces steric hindrance and alters solubility (logP ~1.5 estimated). Applications: Likely used in agrochemicals or pharmaceuticals due to its polar substituents .
Compound 2 : 3-Pyridinecarboxylicacid,6-methyl-,methylester(9CI) (CAS 33402-75-4)
- Molecular formula: C₈H₉NO₂
- Substituents : Methyl (-CH₃, position 6), methyl ester (-COOCH₃, position 3).
- Molecular weight : 151.16 g/mol.
- Comparison :
Fluoro-Substituted Pyridine Derivatives
Compound 3 : 2-Pyridinecarbonitrile,6-fluoro-3-hydroxy-(9CI) (CAS 727736-71-2)
- Molecular formula : C₆H₃FN₂O
- Substituents : Fluoro (position 6), hydroxy (-OH, position 3), nitrile (-CN, position 2).
- Molecular weight : 138.10 g/mol.
- Comparison: The hydroxy group enables hydrogen bonding, enhancing water solubility (logP ~0.5) but reducing metabolic stability. The nitrile group introduces reactivity for further functionalization. Applications: Potential precursor in antiviral agents .
Compound 4 : 3-Pyridinol,6-(chloromethyl)-(9CI) (CAS 120870-79-3)
- Molecular formula: C₆H₆ClNO
- Substituents : Chloromethyl (-CH₂Cl, position 6), hydroxy (-OH, position 3).
- Molecular weight : 143.57 g/mol.
- Comparison :
Esterified Pyridinecarboxylic Acids
Compound 5 : Methyl 4-methylnicotinate (CAS 33402-75-4)
- Molecular formula: C₈H₉NO₂
- Substituents : Methyl (position 4), methyl ester (-COOCH₃, position 3).
- Molecular weight : 151.16 g/mol.
- Comparison :
- The methyl ester group is less bulky than the 1-methylethyl ester in the target compound, leading to faster enzymatic hydrolysis.
- Applications: Key intermediate in vitamin B3 derivatives .
Biological Activity
3-Pyridinecarboxylic acid, 2-amino-6-fluoro-, 1-methylethylester (9CI), also known by its CAS number 86724-84-7, is a compound with notable biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C9H11FN2O2
- Molecular Weight : 198.19 g/mol
- Structure : The compound features a pyridine ring with a fluorine substituent and an ester functional group.
Synthesis
The synthesis of 3-Pyridinecarboxylic acid, 2-amino-6-fluoro-, 1-methylethylester typically involves the reaction of 2-amino-6-fluoropyridine-3-carboxylic acid with isopropanol in the presence of acid catalysts. This method has been optimized to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 3-Pyridinecarboxylic acid can inhibit the growth of various bacterial strains, including resistant strains, suggesting potential as antibacterial agents .
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against HIV. In vitro studies demonstrated that certain derivatives of pyridinecarboxylic acids possess inhibitory effects on reverse transcriptase, an essential enzyme for viral replication. This suggests that 3-Pyridinecarboxylic acid could be a candidate for further development as an antiviral agent .
Cytotoxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary cytotoxicity assays indicate that 3-Pyridinecarboxylic acid exhibits low toxicity in mammalian cell lines at therapeutic concentrations. This is promising for potential therapeutic applications, although further studies are necessary to confirm these findings across different cell types .
Case Studies
The biological activity of 3-Pyridinecarboxylic acid is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cell Membrane Disruption : Interaction with microbial membranes could lead to increased permeability and cell death.
- Modulation of Immune Response : Some studies suggest that pyridine derivatives can modulate immune responses, enhancing host defense mechanisms against infections.
Q & A
What synthetic methodologies are recommended for optimizing the yield of 3-Pyridinecarboxylicacid derivatives, and how can purity challenges be addressed?
Level : Basic
Methodology :
- Route Optimization : Use regioselective fluorination and esterification steps, guided by precedents in pyridinecarboxylic acid synthesis (e.g., protecting amino groups with Boc or Fmoc to prevent side reactions) .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve polar impurities. Confirm purity via LC-MS (ESI+ mode) and H NMR (DMSO-d6) to detect residual solvents or unreacted intermediates .
How should researchers characterize the stereochemical and electronic properties of this compound?
Level : Basic
Methodology :
- Structural Confirmation : Combine C NMR and DEPT-135 to assign quaternary carbons and fluorine coupling patterns. Use F NMR (referencing CFCl3) to confirm the position and electronic environment of the fluorine substituent .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and HOMO-LUMO gaps, which influence reactivity in nucleophilic substitution or catalytic reactions .
What stability risks arise during long-term storage, and how can degradation be minimized?
Level : Basic
Methodology :
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group or photooxidation of the amino moiety. Avoid aqueous buffers or protic solvents .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify major degradation products (e.g., free carboxylic acid from ester hydrolysis) .
How can researchers resolve analytical interference from structurally similar byproducts in reaction mixtures?
Level : Advanced
Methodology :
- Chromatographic Separation : Optimize UPLC conditions using HILIC columns (e.g., Waters BEH Amide) with mobile phases containing ammonium formate (pH 3.5) to separate polar amines or fluorinated analogs .
- Mass Spectrometry : Apply MRM (multiple reaction monitoring) in tandem MS to differentiate isomers based on unique fragmentation patterns (e.g., loss of –CH(CH3)2 from the ester group) .
What mechanistic insights are critical for studying this compound’s reactivity in cross-coupling reactions?
Level : Advanced
Methodology :
- Kinetic Profiling : Use in situ IR or F NMR to track reaction intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Monitor fluoride displacement rates under varying temperatures and bases (e.g., K2CO3 vs. CsF) .
- Isotopic Labeling : Introduce N at the amino group to study its role in directing metal coordination or stabilizing transition states .
What safety protocols are essential for handling amino-fluoropyridine derivatives?
Level : Basic
Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions to avoid inhalation of fine powders .
- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal. Follow EPA guidelines for fluorinated waste .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Level : Advanced
Methodology :
- Analog Synthesis : Systematically vary substituents (e.g., replacing 1-methylethyl ester with cyclopropyl or benzyl esters) and assess bioactivity via high-throughput screening (e.g., kinase inhibition assays) .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic parameters (e.g., Hammett σ values for fluorine) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
